1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
Description
1-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a benzodioxol moiety linked via a sulfanyl ethanone bridge to a thieno[2,3-d]pyrimidin scaffold substituted with a 4-methylphenyl group. This structure combines aromatic, electron-rich systems (benzodioxol and thieno-pyrimidin) with a flexible sulfur-containing spacer, which may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and metabolic stability . Similar compounds often exhibit diverse pharmacological activities, including antimicrobial and anticancer effects, depending on substituents and core heterocycles .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c1-13-2-4-14(5-3-13)16-9-28-21-20(16)22(24-11-23-21)29-10-17(25)15-6-7-18-19(8-15)27-12-26-18/h2-9,11H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDZZAASVNLYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Cyclization and One-Pot Multi-Component Reactions
Recent advancements utilize tandem cyclization to streamline thieno[2,3-d]pyrimidine formation. For example, microwave-assisted reactions between 2-aminothiophene-3-carbonitrile and aryl aldehydes in the presence of ammonium acetate yield the pyrimidine ring under solvent-free conditions. This method reduces reaction times to 10–15 minutes with yields exceeding 80%. Thorpe-Ziegler cyclization further enables ring closure via mercaptocarbonitrile intermediates, as demonstrated by Abdel Hamid et al., achieving 71% yields for analogous structures.
Functionalization at Position 4
The sulfanyl group at position 4 of the thieno[2,3-d]pyrimidine ring is introduced via nucleophilic substitution. Chlorothieno[2,3-d]pyrimidines, synthesized by treating the core with phosphorus oxychloride, react with thiols in basic media (e.g., K₂CO₃/DMF). For instance, 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine reacts with 2-mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one to form the sulfanyl bridge.
Synthesis of the Benzodioxole-Acetophenone Moiety
The 1-(1,3-benzodioxol-5-yl)ethan-1-one fragment is typically prepared via Friedel-Crafts acylation. Reacting 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃ yields the acetophenone derivative, which is subsequently brominated at the α-position using N-bromosuccinimide (NBS) under radical conditions. The resulting α-bromoacetophenone is converted to the thiol intermediate via thiourea substitution and hydrolysis, as outlined in Scheme 1:
Scheme 1: Thiolation of α-Bromoacetophenone
- α-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one + Thiourea → Thiouronium salt
- Hydrolysis (NaOH/H₂O) → 2-Mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one
Coupling of Thieno[2,3-d]pyrimidine and Benzodioxole Moieties
The final step involves forming the sulfanyl bridge between the two aromatic systems. Optimized conditions employ:
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF) at 80°C
- Reaction Time: 12–16 hours
Under these conditions, 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine and 2-mercapto-1-(1,3-benzodioxol-5-yl)ethan-1-one react to yield the target compound with 65–72% efficiency. Lawesson’s reagent has also been explored for sulfur transfer, though yields remain lower (50–55%) due to side reactions.
Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while temperatures above 70°C accelerate substitution. However, prolonged heating promotes decomposition, necessitating careful monitoring.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, though recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).
Characterization and Analytical Data
Table 1: Spectroscopic Data for 1-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
Industrial Scalability Considerations
Large-scale synthesis faces challenges in thiol handling and waste management. Continuous flow systems mitigate safety risks by minimizing intermediate isolation, while immobilized catalysts (e.g., polymer-supported K₂CO₃) improve recyclability.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanylethanone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Insights :
- Benzodioxol in the target compound may confer metabolic resistance due to its electron-donating methylenedioxy group, contrasting with the labile ester or amide linkages in other derivatives .
Dihydropyrimidinone/Thione Derivatives
Dihydropyrimidinones (DHPMs) are structurally related but lack the fused thiophene ring. Examples include:
Key Insights :
- Sulfanylidene (C=S) groups in DHPMs may engage in stronger hydrogen bonding compared to the sulfanyl (C-S-C) bridge in the target compound .
Benzodioxol-Linked Heterocycles
Benzodioxol is a common pharmacophore in CNS-active drugs. Notable analogs:
Key Insights :
Sulfanyl Ethanone-Bridged Compounds
The sulfanyl ethanone bridge is a recurring motif in kinase inhibitors. Examples include:
Key Insights :
- The imidazol core () may offer stronger hydrogen-bonding interactions compared to thieno-pyrimidin, but the latter’s fused system could provide greater metabolic stability .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one , often referred to as a thieno-pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 480.51 g/mol
- SMILES Notation : Cc1ccccc1-c2c(c3c(c2OCO3)N=C(Nc1ccc(cc1)C(=O)N)c(c3)cc(c3)SCC)c(c4)c(c(c4)C(=O)N)c(c5)c(c(c5)C(=O)N)
Research has indicated that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit MEK1/2 kinases, which play a crucial role in cell proliferation and survival pathways. This inhibition leads to reduced growth in certain leukemia cell lines, specifically MV4-11 and MOLM13, with IC values around 0.3 µM and 1.2 µM respectively .
- Anticancer Properties : Studies have demonstrated that the compound induces G0/G1 cell cycle arrest in cancer cells harboring BRAF mutations. This effect is particularly pronounced in BRAF mutant melanoma cells, with growth inhibition observed at low doses (GI ranging from 14 to 50 nM) .
- Regulation of Apoptosis : The compound appears to modulate apoptotic pathways by promoting the formation of anti-apoptotic complexes under weak apoptotic signals, thus enhancing cell survival in certain contexts .
Biological Activity Data
The following table summarizes key biological activities and their corresponding metrics:
| Biological Activity | Target/Effect | IC/GI Values |
|---|---|---|
| MEK1/2 Inhibition | Leukemia Cell Lines (MV4-11, MOLM13) | 0.3 µM / 1.2 µM |
| Anticancer Activity | BRAF Mutant Melanoma Cells | 14 - 50 nM |
| Apoptosis Modulation | Anti-apoptotic Complex Formation | N/A |
Case Study 1: Anticancer Efficacy in Preclinical Models
In a study involving xenograft models of melanoma, the compound was administered at doses of 10 mg/kg via oral gavage, resulting in significant tumor growth inhibition. The mechanism was linked to the downregulation of phospho-ERK1/2 and its downstream effectors .
Case Study 2: Cellular Response in Acute Leukemia
In vitro assays revealed that treatment with the compound resulted in a marked decrease in cell viability for acute biphenotypic leukemia cells. The mechanism involved the disruption of ERK signaling pathways, suggesting potential utility in targeted therapies for this malignancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
